N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring substituted with a methoxy group and an isoxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
Mechanism of Action
Target of Action
The primary target of N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin heterodimers are involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
This compound interacts with its target, tubulin, by inhibiting tubulin polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, a crucial part of the cell division process . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells . This disruption can lead to cell cycle arrest at the G2/M phase and ultimately result in apoptotic cell death .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest at the G2/M phase and cell apoptosis . This is due to the disruption of microtubule dynamics caused by the inhibition of tubulin polymerization . The compound exhibits moderate to high antiproliferative activity, making it a potential candidate for anticancer drug development .
Biochemical Analysis
Cellular Effects
Compounds with similar structures have shown significant cellular activity against Trypanosoma, including the human pathogen Trypanosoma brucei gambiense and Trypanosoma cruzi parasites .
Molecular Mechanism
Compounds with similar structures have been found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and cause cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution on the Naphthalene Ring: The methoxy group is introduced to the naphthalene ring via an electrophilic aromatic substitution reaction.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxynaphthalen-1-yl derivatives.
Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-amine.
Substitution: Formation of various substituted naphthalen-1-yl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also inhibit tubulin polymerization and exhibit anticancer activity.
N-(4-methoxynaphthalen-1-yl)methyl]aniline: Shares structural similarities and is used in various synthetic applications.
Uniqueness: N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization with high potency makes it particularly valuable in the development of anticancer agents.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-9-14(18-21-10)16(19)17-13-7-8-15(20-2)12-6-4-3-5-11(12)13/h3-9H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKIWTDMDBMAQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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